

ORG 33628 Versus Progesterone: A Comparative Guide for Competitive Binding Assays

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Compound of Interest

Compound Name: ORG 33628

Cat. No.: B1677477

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For researchers, scientists, and drug development professionals, the selection of appropriate ligands is critical for the accurate assessment of progesterone receptor (PR) binding and function. This guide provides an objective comparison of **ORG 33628**, a selective progesterone receptor modulator (SPRM), and the endogenous ligand, progesterone, for use in competitive binding assays.

This comparison guide outlines the relative binding affinities of **ORG 33628** and progesterone for the progesterone receptor, provides a detailed experimental protocol for a competitive radioligand binding assay, and illustrates the progesterone receptor signaling pathway. The information presented is intended to assist researchers in making informed decisions for their experimental designs.

Data Presentation: Quantitative Comparison of Binding Affinities

The selection of a competitor in a binding assay is fundamentally dependent on its affinity for the target receptor. While direct side-by-side comparisons of the absolute binding affinities (K_i or IC_{50}) of **ORG 33628** and progesterone are not readily available in a single publication, a comparative analysis can be derived from existing data.

Compound	Relative Binding Affinity (RBA) vs. Progesterone	IC50 (nM) for nPR	Notes
Progesterone	100%	7.74 ^[1]	The natural, endogenous ligand for the progesterone receptor.
ORG 33628	~200% (estimated)	Not directly reported	ORG 33628 exhibits a binding affinity for the progesterone receptor that is approximately twice as high as that of RU 486. ^[2] RU 486 (Mifepristone) has a high affinity for the progesterone receptor, often reported to be similar to or slightly higher than progesterone.

Note: The relative binding affinity of **ORG 33628** is an estimation based on its reported affinity relative to RU 486.^[2] IC50 values can vary depending on the specific experimental conditions, such as the radioligand used and the source of the receptor. The provided IC50 for progesterone is for the nuclear progesterone receptor (nPR) in MCF-7 cells.^[1]

Experimental Protocols: Radioligand Competitive Binding Assay

This section details a generalized protocol for a whole-cell radioligand competitive binding assay to determine the binding affinity of test compounds for the progesterone receptor.

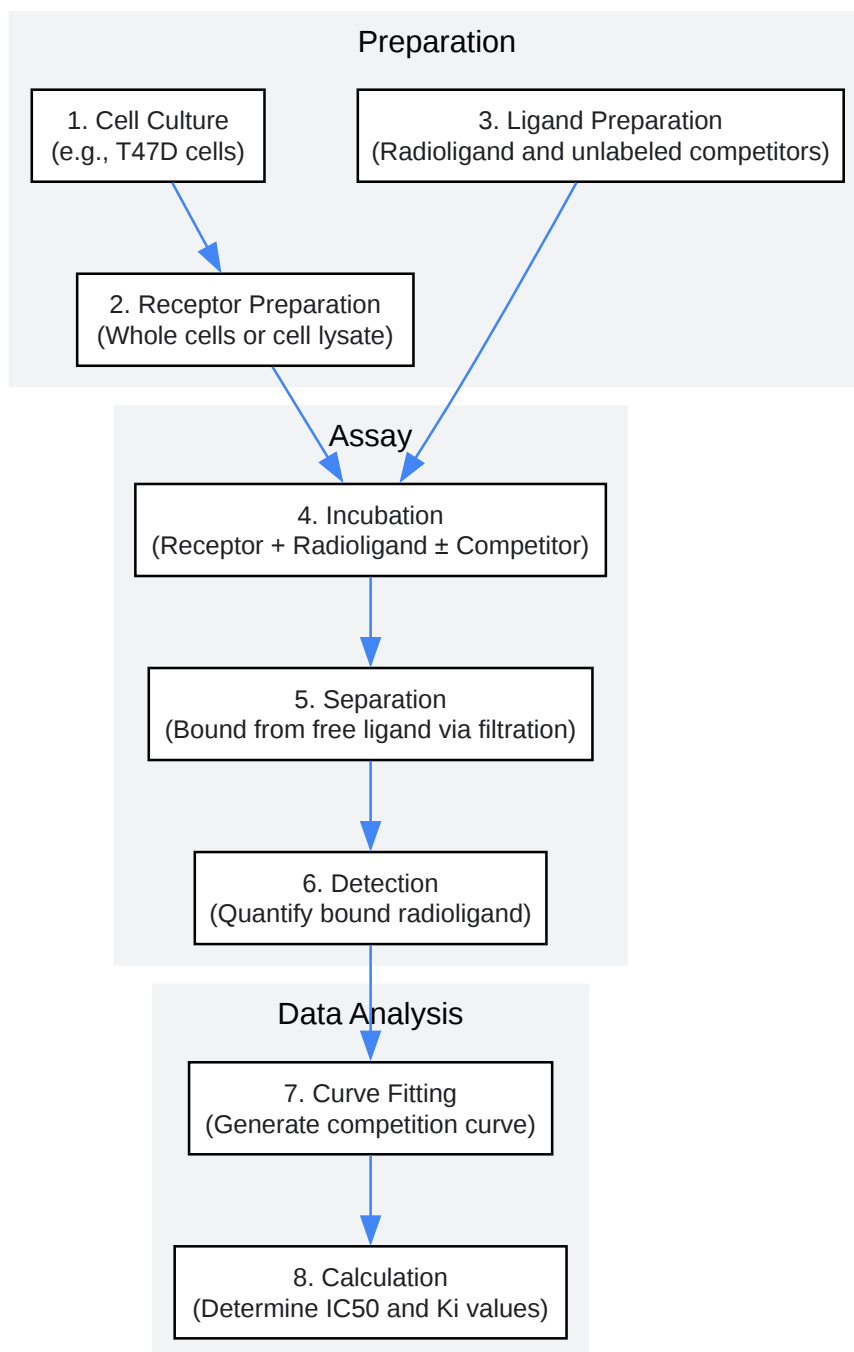
Materials and Reagents:

- Cells: Human breast cancer cell line expressing progesterone receptor (e.g., T47D or MCF-7).
- Radioligand: A high-affinity, radiolabeled progestin such as [³H]-ORG 2058 or a fluorescently-labeled progesterone analog.
- Unlabeled Competitors: **ORG 33628** and Progesterone.
- Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail (for radioligand assays).
- 96-well plates.
- Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
- Scintillation counter or fluorescence plate reader.

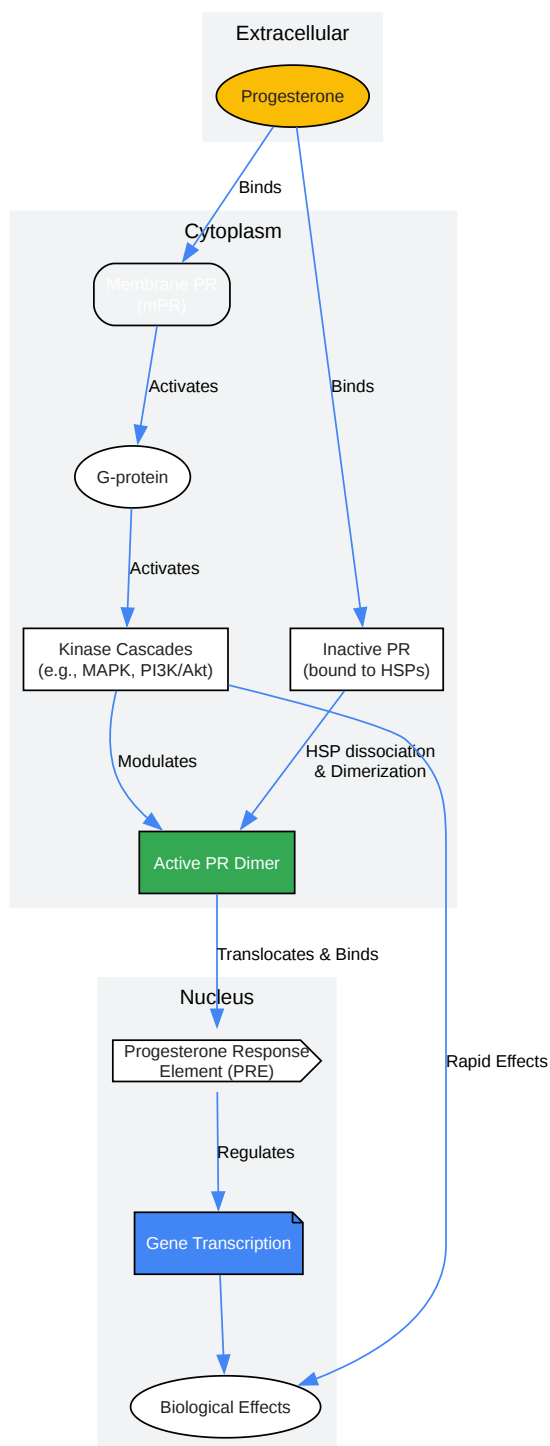
Experimental Workflow:

A visual representation of the competitive binding assay workflow is provided below.

Competitive Binding Assay Workflow



Progesterone Receptor Signaling Pathways

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References

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- 2. Pharmacological properties of a new selective antiprogestagen: Org 33628 - PubMed [pubmed.ncbi.nlm.nih.gov]
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